molecular formula C17H10Br2N2O3 B2639957 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899356-40-2

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2639957
CAS No.: 899356-40-2
M. Wt: 450.086
InChI Key: CSNNKGUMLKMTSX-UHFFFAOYSA-N
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Description

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a synthetic small molecule belonging to the chromenopyrimidinone class, which has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities. This compound is of significant interest in oncology research, particularly for the investigation of novel therapies against aggressive cancers such as triple-negative breast cancer (TNBC). Chromeno[2,3-d]pyrimidinone derivatives with halogen substituents, similar to this compound, have demonstrated promising anticancer potential by inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis in cancer cells . The presence of bromine atoms is a notable structural feature often associated with enhanced bioactive properties . Beyond oncology, related chromenopyrimidinone structures have shown substantial antimicrobial activity against a range of Gram-positive bacteria and fungi, making them valuable scaffolds for infectious disease research . Some analogs within this chemical family also function as inhibitors of key signaling pathways, such as NF-κB, indicating potential applications in research for inflammatory and autoimmune diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Br2N2O3/c18-9-2-4-14-8(5-9)6-12-16(23)20-15(21-17(12)24-14)11-7-10(19)1-3-13(11)22/h1-5,7,22H,6H2,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNNKGUMLKMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: The brominated intermediate undergoes cyclization to form the chromeno[2,3-d]pyrimidin-4(5H)-one core structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions

    Reduction: LiAlH4, NaBH4, anhydrous conditions

    Substitution: NaOCH3, KSCN, polar aprotic solvents

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of de-brominated derivatives

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Physical Properties

  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Anticancer Activity

Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. The presence of bromine and hydroxy groups in the structure of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one enhances its interaction with biological targets involved in cancer pathways. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various protein kinases associated with cancer proliferation, such as DYRK1A and GSK3α/β .

Kinase Inhibition

The compound has shown promise as a selective inhibitor for several kinases implicated in metabolic disorders and cancer. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various tumor cell lines, suggesting their potential as therapeutic agents against malignancies .

Synthesis of Hybrid Catalysts

The synthesis of hybrid catalysts incorporating the chromeno[2,3-d]pyrimidine scaffold has been explored for enhancing reaction efficiencies in organic synthesis. These catalysts facilitate the formation of other biologically active compounds, showcasing the versatility of the chromeno framework in synthetic chemistry .

Neuroprotective Effects

Research indicates that certain derivatives of this compound may possess neuroprotective properties by modulating pathways involved in neurodegenerative diseases. Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes linked to neuroinflammation and oxidative stress .

Case Study 1: Antitumor Activity

In a study evaluating various chromeno derivatives, 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exhibited IC50_{50} values below 10 µM against several cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). This highlights its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Kinase Selectivity

A comparative analysis of kinase inhibitors revealed that derivatives of the chromeno[2,3-d]pyrimidine scaffold displayed selective inhibition profiles. For example, one derivative was found to inhibit DYRK1A with an IC50_{50} value significantly lower than that of traditional inhibitors like Roscovitine, indicating a promising avenue for drug development targeting specific kinases involved in disease pathways .

Mechanism of Action

The mechanism of action of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives

Thieno-pyrimidinones, such as those synthesized by Journal of Chemical and Pharmaceutical Research (2017), share a pyrimidinone core but replace the chromene ring with a thiophene moiety. Key differences include:

  • Bioactivity: Thieno derivatives (e.g., TP3, TP10) exhibited moderate antimicrobial activity and anticonvulsant effects in rodent models . In contrast, the brominated chromeno-pyrimidinone’s larger aromatic system may enhance binding to hydrophobic enzyme pockets.

Diketo Acid and Ester Derivatives (RDS1643, RDS1759)

These compounds feature diketo acid/ester groups instead of a pyrimidinone core. For example:

  • RDS1643: Contains a 4-fluorophenylmethyl-pyrrole substituent. Its diketo acid moiety is critical for HIV-1 integrase inhibition, a mechanism absent in pyrimidinones .

Compound 29: 2-(3,4-Dihydroxyphenyl)-6,7,8,9-Tetrahydro-3H-Cyclohepta[4,5]Thieno[2,3-d]Pyrimidin-4(5H)-One

  • Substituents : The dihydroxyphenyl group enhances water solubility, whereas the brominated hydroxyphenyl in the target compound increases lipophilicity.

Physicochemical and Functional Comparisons

Table 1: Key Parameters of Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Reported Bioactivity Synthesis Method
Target Chromeno-Pyrimidinone Chromeno-pyrimidinone 7-Br, 5-Br-2-hydroxyphenyl Not specified (structural) Likely bromination/cyclization
Thieno[2,3-d]Pyrimidin-4(3H)-one (TP3) Thieno-pyrimidinone Variable aliphatic/acylated groups Antimicrobial, anticonvulsant Microwave-assisted
RDS1643 Diketo acid 4-Fluorophenylmethyl-pyrrole HIV-1 integrase inhibition Multi-step organic synthesis
Compound 29 Cyclohepta-thieno 3,4-Dihydroxyphenyl Antifungal (patent) Conventional synthesis

Key Observations:

  • Bromine Effects: The dual bromination in the target compound likely increases molecular weight (~467 g/mol estimated) and lipophilicity (logP ~3.5 predicted), which may enhance blood-brain barrier penetration compared to non-halogenated analogs .
  • Hydroxyphenyl vs. Dihydroxyphenyl : The single hydroxyl group in the target compound balances solubility and membrane permeability, whereas dihydroxyphenyl derivatives (e.g., Compound 29) prioritize polar interactions .

Biological Activity

7-Bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one, also known as E139-0031, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is C17H11Br2N2O3. The compound features a complex chromeno-pyrimidinone structure, which is critical for its biological activity. The presence of bromine and hydroxyl groups may influence its interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exhibit anticancer properties. For instance, studies on chromenone derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but may involve the modulation of signaling pathways associated with tumor growth.

Antimicrobial Activity

The antimicrobial potential of chromenone derivatives has been explored in several studies. While specific data on 7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is limited, related compounds have shown efficacy against various bacterial and fungal strains. This suggests a possible application in treating infections or as an adjunct to existing antimicrobial therapies.

Enzyme Inhibition

Chromeno derivatives have been identified as inhibitors of certain enzymes involved in cancer progression and inflammation. For example, DNA-dependent protein kinase (DNA-PK) inhibitors derived from chromenones have been noted for their potential in cancer therapy. The inhibition of such enzymes can disrupt critical cellular processes, leading to reduced tumor growth and improved therapeutic outcomes.

Case Studies

  • In vitro Studies : A study involving structurally similar compounds demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of oxidative stress and apoptosis.
  • Animal Models : In vivo studies using animal models have shown that related chromenone compounds reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.

Data Tables

Activity Compound Effect Reference
AnticancerE139-0031Induces apoptosis in cancer cells
AntimicrobialRelated chromenonesEffective against Gram-positive bacteria
Enzyme InhibitionChromenone derivativesInhibits DNA-PK

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